2-Chloro-6-(dimethylamino)isonicotinic acid
Overview
Description
2-Chloro-6-(dimethylamino)isonicotinic acid is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactions
Rearrangement Reactions : Berger and Neuenschwander (1995) demonstrated the rearrangement of similar chloro-dialkylamino compounds in the presence of acid, suggesting potential applications in synthetic chemistry Berger & Neuenschwander, 1995.
Synthesis of Complex Molecules : Huo, Kosugi, and Yamamoto (2008) utilized a related cyanation process in the synthesis of xanthine oxidoreductase inhibitors, demonstrating the compound's role in facilitating complex organic syntheses Huo, Kosugi, & Yamamoto, 2008.
Coordination Chemistry and Metal Complexes
Synthesis of Metal Complexes : Yuan and Liu (2005) discussed the use of isonicotinic acid, a structurally related compound, in the synthesis of metal-organic coordination networks with potential applications in fluorescence probing Yuan & Liu, 2005.
Lanthanide Complexes : Agarwal and Sarin (1993) synthesized lanthanide(III) perchlorato complexes using hydrazones of isonicotinic acid hydrazide, a structurally similar compound, for potential use in analytical and magnetochemical applications Agarwal & Sarin, 1993.
Organic Synthesis and Derivatization
Derivatization Agents : Tsumoto et al. (2003) discussed the preparation of deuterated methyl and dimethyl substituted nicotinoylating agents for protein derivatization, highlighting the potential use of related compounds in biochemical research Tsumoto et al., 2003.
Synthesis of Schiff Bases : Yang (2007) synthesized Schiff base compounds using isonicotinic acid, demonstrating the utility of related compounds in the synthesis of complex organic structures Yang, 2007.
Biochemical Applications
Technetium Binding Ligands : Meszaros et al. (2011) synthesized analogs of HYNIC, a technetium-binding ligand, for bioconjugate synthesis, indicating the potential of structurally similar compounds in nuclear medicine Meszaros et al., 2011.
Antiviral Activity : Kelley, Linn, and Selway (1989) synthesized a series of dimethylamino-substituted purines, related in structure, and tested them for antirhinovirus activity, suggesting the potential use of similar compounds in antiviral research Kelley, Linn, & Selway, 1989.
Mechanism of Action
Target of Action
Isonicotinic acid derivatives have been known to interact with various biological targets .
Mode of Action
It’s worth noting that isonicotinic acid derivatives often interact with their targets through various mechanisms, including binding to receptors or enzymes, inhibiting or activating cellular pathways, or modulating gene expression .
Biochemical Pathways
Isonicotinic acid derivatives have been implicated in a variety of biochemical pathways .
Result of Action
It’s worth noting that isonicotinic acid derivatives can have a variety of effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of isonicotinic acid derivatives .
Properties
IUPAC Name |
2-chloro-6-(dimethylamino)pyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(2)7-4-5(8(12)13)3-6(9)10-7/h3-4H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGKYBLWJTYHTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=C1)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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